molecular formula C15H28ClN3O2 B2661156 1-Tert-butyl-3-[1-[1-(2-chloropropanoyl)piperidin-3-yl]ethyl]urea CAS No. 2411295-16-2

1-Tert-butyl-3-[1-[1-(2-chloropropanoyl)piperidin-3-yl]ethyl]urea

Cat. No.: B2661156
CAS No.: 2411295-16-2
M. Wt: 317.86
InChI Key: RIUYUXXLYWFMDM-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which are often used in medicinal chemistry and drug design due to their ability to form multiple hydrogen bonds . The presence of a piperidine ring, a common feature in many pharmaceuticals, could suggest potential bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with the appropriate amine to form the urea linkage . The piperidine ring could be formed through a variety of methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure would likely feature a planar urea group, with the tert-butyl and piperidine substituents adding steric bulk . The chloropropanoyl group would likely add polarity and potential reactivity .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanic acid . The chloropropanoyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry . Factors such as solubility, melting point, and reactivity could be influenced by the presence of the polar urea group, the bulky tert-butyl group, and the potentially reactive chloropropanoyl group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and reactivity . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve investigating the potential biological activity of this compound, as well as exploring different synthetic routes and modifications to its structure .

Properties

IUPAC Name

1-tert-butyl-3-[1-[1-(2-chloropropanoyl)piperidin-3-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28ClN3O2/c1-10(16)13(20)19-8-6-7-12(9-19)11(2)17-14(21)18-15(3,4)5/h10-12H,6-9H2,1-5H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUYUXXLYWFMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C(C)Cl)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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